(S)-N-(pyrrolidin-3-yl)benzamide is a chemical compound that belongs to the class of substituted benzamides. This compound features a pyrrolidine ring attached to a benzamide moiety, making it of interest in medicinal chemistry and pharmaceutical research. The stereochemistry of the compound is significant, as the (S)-enantiomer may exhibit different biological activities compared to its (R)-counterpart.
This compound has been referenced in various scientific literature and patent applications, indicating its relevance in drug development and synthesis methodologies. Notably, the synthesis and characterization of similar compounds have been documented, highlighting the significance of the pyrrolidine structure in pharmacology .
(S)-N-(pyrrolidin-3-yl)benzamide is classified as an organic compound, specifically a substituted benzamide. It can also be categorized under heterocyclic compounds due to the presence of the pyrrolidine ring.
The synthesis of (S)-N-(pyrrolidin-3-yl)benzamide typically involves several key steps:
The synthetic route may involve catalysts such as iridium complexes for specific reactions, ensuring regioselectivity and enantioselectivity during the formation of the pyrrolidine ring . Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
(S)-N-(pyrrolidin-3-yl)benzamide has a distinct molecular structure characterized by:
The structure features a pyrrolidine ring connected to a benzamide group, which contributes to its potential biological activity.
The compound's stereochemistry is defined by the configuration at the nitrogen atom in the pyrrolidine ring, which affects its interaction with biological targets.
(S)-N-(pyrrolidin-3-yl)benzamide undergoes various chemical reactions including:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions must be optimized to avoid degradation of sensitive functional groups.
The mechanism of action for (S)-N-(pyrrolidin-3-yl)benzamide is primarily linked to its interaction with neurotransmitter systems in the brain. It may act as an inhibitor or modulator of specific receptors associated with serotonin and norepinephrine pathways, thus influencing mood and anxiety levels.
Studies indicate that compounds with similar structures can exhibit dual reuptake inhibition properties, suggesting potential therapeutic applications in treating depression and anxiety disorders .
Relevant data from studies indicate that physical properties such as melting point and boiling point vary based on purity and specific synthesis methods used .
(S)-N-(pyrrolidin-3-yl)benzamide has several applications in scientific research:
The enantioselective construction of the (S)-pyrrolidinyl-benzamide scaffold and its derivatives is fundamental to exploiting its therapeutic potential. Several key synthetic strategies have been developed.
Achieving high enantiomeric purity in the pyrrolidine ring is critical for optimal interaction with chiral biological targets. Several catalytic methods demonstrate efficacy:
Table 1: Enantioselective Synthesis Methods Relevant to (S)-Pyrrolidinyl-Benzamide Scaffolds
Synthetic Method | Key Catalyst/Chiral Source | Target/Application Demonstrated | Reported Outcome | Relevance to Scaffold |
---|---|---|---|---|
Chiral Pool (L-Proline) | L-Proline | Synthesis of YM-43611 analogues [1], NRIs/SNRIs [2] [3] | High enantiopurity (S-configuration guaranteed) | Direct route to core scaffold |
Organocatalysis (Spirooxindole) | (S)-1-Benzylspiro[indoline-3,2'-pyrrolidin]-2-one | Aldol condensation (Isatins + Acetone) [4] | Up to 97% yield, 82% ee | Proof-of-concept for chiral pyrrolidine synthesis |
Kinetic Resolution (PTC) | Cinchona-derived Quaternary Ammonium Salt | SNAr for Pyrrolopyrimidines [5] | >90% ee | Potential for resolving racemic precursors |
Multi-Relay Catalysis | Hoveyda-Grubbs II + (R)-TRIP PA | Pyrrolizidinones from N-Pentenyl-4oxo-2-alkenamides [7] | Excellent diastereo-/enantioselectivity | Advanced methodology for complex derivatives |
The benzene ring of the benzamide moiety serves as the primary site for structural diversification, profoundly influencing target affinity, selectivity, and functional activity. Key modifications and their impact include:
Table 2: Impact of Benzamide Core Modifications on Biological Activity
Modification Site | Key Substituent/Change | Biological Target/Activity Impact | Exemplar Compound | Key Outcome | Ref. |
---|---|---|---|---|---|
R¹ (4-Amino Group) | Cyclopropylcarbonylamino | Dopamine D4/D3 Receptor Antagonism | YM-43611 (5c) | Ki(D4)=2.1 nM, 110x D4/D2 sel., ED₅₀=0.32 mg/kg | [1] |
R¹ (4-Amino Group) | Cyclobutylcarbonylamino, Cyclopentylcarbonylamino | Dopamine D4/D3 Receptor Affinity & Selectivity | 5d, 5e (related to 5c) | High D3/D4 aff., Sel. over D2 | [1] |
Benzamide Ring (Position 5) | Chloro (Cl) | Enhanced Dopamine Receptor Affinity | YM-43611 (5c) | Contributed to high potency | [1] |
Benzamide Ring (Position 2) | Methoxy (OMe) | Enhanced Dopamine Receptor Affinity | YM-43611 (5c) | Contributed to high potency | [1] |
R² (Pyrrolidine N) | Benzyl | Dopamine D3/D4 Affinity, In vivo Antipsychotic Activity | YM-43611 (5c) | Essential for high affinity and activity | [1] |
R² (Pyrrolidine N) | Optimized Polar Groups | NET/SERT Inhibition (NRI/SNRI), Reduced LogD, CNS Penetration | NRI 11e, SNRI PF-184,298 (9) | Good potency, selectivity, metabolic stability, CNS penetration | [2] [3] [6] |
Benzamide Ring Substitution Pattern | Disubstitution vs. Monosubstitution | NET Selectivity over SERT/DAT | NRI 11e | Potent and Selective NRI | [2] |
Benzamide Ring Substituents | Minor Structural Changes | P-gp Substrate Recognition | SNRI PF-184,298 (9) | Critical for determining brain penetration | [3] [6] |
Optimizing the physicochemical properties of active (S)-N-(pyrrolidin-3-yl)benzamide compounds is crucial for achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles. Salt formation and prodrug derivatization are key strategies.
Table 3: Salt and Prodrug Strategies for Optimizing (S)-N-(Pyrrolidin-3-yl)benzamides
Strategy | Chemical Approach | Primary PK Goal | Key Considerations | Evidence/Feasibility |
---|---|---|---|---|
Salt Formation | Acid + Free Base → Salt (e.g., HCl, H₂SO₄, MSA, Citrate, Tartrate, Fumarate) | ↑ Aqueous Solubility ↑ Crystallinity ↑ Stability ↑ Processability | pKa matching, Salt stability, Crystal form, Hygroscopicity | Standard pharmaceutical practice. Applied to related scaffolds (e.g., FMS inhibitors) [9]. |
Prodrug (Amine Masking) | Acylation (Amides/Carbamates) of Pyrrolidine N | ↑ Oral Absorption ↓ First-Pass Metabolism ↓ P-gp Efflux (Potentially) ↑ Brain Penetration | Bioreversibility (Enzymatic Hydrolysis), Toxicity of Promoiety | SAR shows small changes impact P-gp [3] [6]. Carbamates common for amines. |
Prodrug (Acid Masking) | Esterification of Carboxylic Acid (if present on Benzamide) | ↑ Passive Permeability ↑ Oral Absorption | Requires Acid functional group, Bioreversibility (Esterases) | Classical prodrug approach. Applicable if acid introduced. |
Prodrug (Metabolic Protection) | Blocking Labile Sites (e.g., N-alkyl groups, specific aromatic positions) | ↑ Metabolic Stability ↑ Half-life | Must not block site of action, Bioreversibility needed | Feasible based on known metabolic pathways of amines/amides. |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7